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2-Chloro-1-methylethyl(dimethyl)amine hydrochloride Documentation Hub

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  • Product: 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride
  • CAS: 17256-39-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride: Nomenclature, Synthesis, and Applications in Pharmaceutical Development

This technical guide provides a comprehensive overview of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride (CAS No: 17256-39-2), a key chemical intermediate in pharmaceutical synthesis. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride (CAS No: 17256-39-2), a key chemical intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, synthesis, and significant applications.

Introduction: Unveiling a Critical Pharmaceutical Building Block

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a chlorinated aliphatic amine salt. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial precursor in the synthesis of several important drugs. Its specific isomeric structure is paramount to the stereochemistry and efficacy of the final API. Understanding its properties, synthesis, and handling is therefore essential for any scientist working on the development of pharmaceuticals that utilize this intermediate. This guide will delve into the technical specifics of this compound, providing a foundational understanding for its effective and safe use in a research and development setting.

Nomenclature and Synonyms: A Comprehensive Identification

Precise chemical identification is fundamental in scientific research and drug development. 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is known by a variety of synonyms, which can often be a source of confusion. The following table provides a consolidated list of its various names and identifiers.

Identifier Type Identifier
IUPAC Name 1-chloro-N,N-dimethylpropan-2-amine;hydrochloride[1]
CAS Number 17256-39-2[2]
Molecular Formula C₅H₁₃Cl₂N[2]
Molecular Weight 158.07 g/mol
Common Synonyms (beta-Chloroisopropyl)dimethylamine hydrochloride[1]
1-Chloro-N,N-dimethyl-2-propanamine hydrochloride[1]
β-Dimethylaminoisopropyl chloride hydrochloride[1]
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride[1]
1-(Dimethylamino)-2-chloropropane hydrochloride

It is critical to distinguish this compound from its isomer, 2-Chloro-N,N-dimethylethylamine hydrochloride (CAS No: 4584-46-7), as their chemical reactivity and applications differ.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is a prerequisite for its handling and use in any experimental setting.

Physicochemical Properties
Property Value Source
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water[3]
Hygroscopicity Hygroscopic[3]
Safety and Hazard Information

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Category Description Source
Acute Toxicity A poison by ingestion. Moderately toxic by skin contact.[2]
Irritation A severe eye irritant.[2]
Reactivity Incompatible with strong oxidizing agents.[4]
Decomposition When heated to decomposition it emits toxic vapors of NOx, HCl, and Cl⁻.[2]

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis Protocol: From Amino Alcohol to Chlorinated Intermediate

The most common and efficient method for the synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is the reaction of its corresponding amino alcohol, 1-(dimethylamino)-2-propanol, with a chlorinating agent, typically thionyl chloride (SOCl₂).[5][6] This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism

The hydroxyl group of the alcohol is a poor leaving group. Thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. The chloride ion then attacks the carbon atom, displacing the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride.

Materials:

  • 1-(Dimethylamino)-2-propanol

  • Thionyl chloride (SOCl₂), freshly distilled

  • Chloroform (anhydrous)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ gases)

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(dimethylamino)-2-propanol in anhydrous chloroform. Cool the solution to 0°C in an ice bath.[5][6]

  • Addition of Thionyl Chloride: Slowly add a solution of freshly distilled thionyl chloride in anhydrous chloroform to the cooled amino alcohol solution via the dropping funnel with continuous stirring. Maintain the temperature at 0°C during the addition.[5][6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes. Then, heat the mixture to reflux for 30 minutes.[5][6] Vigorous evolution of hydrogen chloride and sulfur dioxide gases will be observed.

  • Product Precipitation: As the reaction proceeds, the hydrochloride salt of the product will precipitate from the solution.[6]

  • Isolation: After the reflux period, cool the reaction mixture to room temperature. Dilute the mixture with anhydrous diethyl ether to ensure complete precipitation of the product.[6]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the collected white solid under vacuum to obtain the final product, 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_DMA_2_Propanol 1-(Dimethylamino)-2-propanol Reaction Reaction in Chloroform at 0°C to Reflux 1_DMA_2_Propanol->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Precipitation Precipitation with Diethyl Ether Reaction->Precipitation Cooling Isolation Filtration and Drying Precipitation->Isolation Final_Product 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride Isolation->Final_Product

Caption: Synthesis workflow for 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride.

Applications in Drug Development: A Key Intermediate for Opioid Analgesics

The primary and most significant application of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride in the pharmaceutical industry is as a key intermediate in the synthesis of the synthetic opioid analgesic, methadone , and its isomer, isomethadone .[5][7]

Role in Methadone Synthesis

Methadone is a potent μ-opioid receptor agonist used for the treatment of severe pain and in opioid maintenance therapy. The synthesis of methadone involves the alkylation of diphenylacetonitrile with 2-Chloro-1-methylethyl(dimethyl)amine (as the free base, generated from the hydrochloride salt).[5][7]

This alkylation reaction results in a mixture of two isomeric nitriles:

  • 2,2-diphenyl-4-dimethylaminovaleronitrile (methadone nitrile)

  • 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile) [5][7]

The formation of these two isomers is a critical aspect of the synthesis, and the ratio can be influenced by reaction conditions. The desired "methadone nitrile" is then converted to methadone through a Grignard reaction with ethylmagnesium bromide, followed by hydrolysis.[5][7]

Logical Relationship in Methadone Synthesis

MethadoneSynthesis Topic_Compound 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride Alkylation Alkylation Reaction Topic_Compound->Alkylation Diphenylacetonitrile Diphenylacetonitrile Diphenylacetonitrile->Alkylation Isomeric_Nitriles Mixture of Isomeric Nitriles (Methadone & Isomethadone Nitriles) Alkylation->Isomeric_Nitriles Methadone_Nitrile Methadone Nitrile Isomeric_Nitriles->Methadone_Nitrile Separation Isomethadone_Nitrile Isomethadone Nitrile Isomeric_Nitriles->Isomethadone_Nitrile Separation Grignard_Reaction Grignard Reaction & Hydrolysis Methadone_Nitrile->Grignard_Reaction Methadone Methadone Grignard_Reaction->Methadone

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Optimizing Synthetic Yields with 2-Chloro-1-methylethyl(dimethyl)amine Hydrochloride: A Technical Troubleshooting Guide

<Technical Support Center Welcome to the technical support center for 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, also known as dimethylaminoisopropyl chloride hydrochloride (DMC HCl). This document is designed...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Welcome to the technical support center for 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, also known as dimethylaminoisopropyl chloride hydrochloride (DMC HCl). This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into maximizing reaction yields and purity when using this critical reagent. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific application effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of DMC HCl.

Q1: What is 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride and what are its primary applications?

A1: 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride (CAS No: 4584-49-0) is a hydrochloride salt of a chlorinated amine.[1] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][3] Its structure makes it an effective building block for introducing a dimethylaminoisopropyl group into a target molecule. A prominent application is in the synthesis of the analgesic drug Tramadol, where it is reacted with an organometallic reagent.[4][5][6]

Q2: How should I properly store and handle this reagent to ensure its stability and reactivity?

A2: Proper storage is critical to maintain the reagent's integrity. DMC HCl is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7]

  • Storage Conditions : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is prudent to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[7]

  • Handling : Use this reagent in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Exposure can cause irritation to the skin, eyes, and respiratory tract.[1][7] Avoid contact with strong oxidizing agents, with which it is incompatible.[7]

Q3: Is the free base or the hydrochloride salt typically used in reactions?

A3: The hydrochloride salt is the commercially available and stable form of this reagent. In many synthetic procedures, particularly those involving organometallic reagents like Grignard reagents, the hydrochloride salt must first be converted to the free base in situ or in a separate step. This is because the acidic proton of the hydrochloride salt will quench (destroy) the highly basic organometallic reagent. This is a critical detail that, if overlooked, will lead to complete reaction failure.

Section 2: Troubleshooting Low Reaction Yields

Low yield is one of the most frequent challenges encountered. This section provides a systematic guide to diagnosing and resolving the root causes.

Q4: My Grignard reaction with DMC HCl is failing or giving very low yields. What are the most likely causes?

A4: Grignard reactions require strictly anhydrous (water-free) conditions.[9][10] Given that DMC HCl is a salt and can absorb water, this is a common failure point. Here is a checklist of potential issues:

  • Inadequate Drying of Reagents and Glassware : All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at >120°C for several hours, and cooled under an inert atmosphere.[9] Solvents like THF or diethyl ether must be anhydrous grade and are often distilled from a drying agent like sodium/benzophenone immediately before use.[9][10]

  • Premature Quenching of the Grignard Reagent : As mentioned in Q3, the DMC HCl salt must be neutralized to its free base before or during the addition of the Grignard reagent. Failure to do so will result in an acid-base reaction where the Grignard reagent is consumed. A common strategy is to add the DMC HCl to a slurry of a non-nucleophilic base (like potassium tert-butoxide) in the reaction solvent before adding the Grignard reagent, or to use excess Grignard reagent to first neutralize the salt and then participate in the desired reaction.[11]

  • Poor Quality of Magnesium Turnings : The magnesium metal used to generate the Grignard reagent must be fresh and have a large surface area.[10] Old, oxidized magnesium will be unreactive. Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane is a standard and effective practice.[9]

  • Incorrect Reaction Temperature : Grignard formation is exothermic. While some initial heating might be needed to initiate the reaction, it often becomes self-sustaining.[9] Excessive heating can promote side reactions. Conversely, the main reaction of the Grignard reagent with the DMC HCl free base may require specific temperature control (e.g., cooling to 0°C) to prevent side reactions.

Q5: I'm observing the consumption of my starting materials, but the yield of the desired product is still low. What side reactions could be occurring?

A5: Besides the issues outlined above, several side reactions can compete with your desired transformation, consuming reagents and reducing the yield.

  • Elimination Reaction : The DMC HCl free base is a secondary alkyl halide. In the presence of a strong base (like the Grignard reagent itself or other bases used in the reaction), it can undergo an E2 elimination reaction to form N,N-dimethylallylamine. This is often a major byproduct. To favor substitution (SN2) over elimination, use less sterically hindered bases and maintain lower reaction temperatures.

  • Wurtz-type Coupling : The Grignard reagent can react with the unreacted alkyl halide (from which the Grignard was formed) in a process called Wurtz coupling.[9] This can be minimized by adding the alkyl halide slowly to the magnesium turnings during Grignard formation, ensuring its concentration remains low.[9]

Below is a diagram illustrating the competition between the desired substitution pathway and the undesired elimination side reaction.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products DMC_HCl DMC HCl Free Base (Secondary Alkyl Halide) SN2 SN2 Pathway (Substitution) DMC_HCl->SN2 Nucleophilic Attack E2 E2 Pathway (Elimination) DMC_HCl->E2 Proton Abstraction Base_Nuc Strong Base / Nucleophile (e.g., Grignard) Base_Nuc->SN2 Base_Nuc->E2 Desired_Product Desired Product SN2->Desired_Product Side_Product Elimination Byproduct (N,N-dimethylallylamine) E2->Side_Product

Caption: Competing SN2 (desired) and E2 (undesired) pathways.

Section 3: Experimental Protocols & Optimization

This section provides actionable, step-by-step protocols for key workflows.

Q6: Can you provide a general, optimized protocol for a Grignard reaction using DMC HCl?

A6: The following is a generalized protocol that incorporates best practices. Note: This must be adapted and optimized for your specific substrate and scale. All operations must be conducted under an inert atmosphere (N₂ or Ar).

Experimental Protocol: Grignard Reaction with DMC HCl

  • Glassware Preparation:

    • Place a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under vacuum and flame-dry all parts.

    • Allow the apparatus to cool to room temperature under a steady stream of inert gas.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents relative to DMC HCl).

    • Add a single crystal of iodine. The flask should be gently warmed until the purple iodine vapor is visible, then allowed to cool.

    • In the dropping funnel, prepare a solution of the appropriate aryl or alkyl halide (e.g., m-bromoanisole for Tramadol synthesis) (1.1 equivalents) in anhydrous THF.[4][6]

    • Add ~10% of the halide solution to the magnesium turnings. Observe for signs of reaction initiation (e.g., bubbling, gentle reflux). If it does not start, gentle warming may be required.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed.[9]

  • Reaction with DMC HCl:

    • In a separate, similarly prepared flask, suspend DMC HCl (1.0 equivalent) in anhydrous THF.

    • Cool this suspension in an ice bath (0°C).

    • Slowly add the prepared Grignard reagent (1.1 equivalents) to the DMC HCl suspension via cannula or dropping funnel. Note: The first equivalent of the Grignard reagent will be consumed neutralizing the HCl. An alternative is to pre-neutralize with another base.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material using an appropriate method, such as column chromatography or recrystallization.

Q7: How can I systematically optimize my reaction to improve the yield?

A7: A Design of Experiments (DoE) approach is highly recommended for systematic optimization. However, a simpler one-factor-at-a-time (OFAT) approach can also be effective. Key parameters to investigate are summarized in the table below.

ParameterRange to InvestigateRationale & Key Insights
Solvent Diethyl Ether, THF, 2-MeTHF, Dioxane/THF mixturesTHF is generally a good solvent for Grignard formation due to its ability to solvate the magnesium species.[9][12] Some studies on Tramadol synthesis have shown that mixtures of dioxane and THF can improve the ratio of desired isomers.[6]
Temperature -20°C to RefluxLower temperatures (0°C or below) for the coupling step can suppress the formation of elimination byproducts. The Grignard formation itself is often performed at room temperature or gentle reflux.[9]
Stoichiometry 1.1 to 2.5 equivalents of Grignard reagentUsing a larger excess of the Grignard reagent can help ensure the complete conversion of the DMC HCl and its free base. However, this can make purification more difficult.[11]
Addition Rate 10 minutes to 2 hoursSlow, controlled addition of reagents is crucial. Slow addition of the Grignard reagent to the DMC HCl can help control the exotherm and minimize side reactions.

Below is a workflow diagram for systematically troubleshooting a low-yield reaction.

G start Low Yield Observed check_reagents Verify Reagent Quality - Anhydrous Solvents? - Active Mg? - Pure DMC HCl? start->check_reagents check_conditions Review Reaction Conditions - Temperature Control? - Inert Atmosphere? - Correct Stoichiometry? check_reagents->check_conditions Reagents OK optimize_reagents ACTION: - Re-dry Solvents - Activate Mg w/ I₂ - Check DMC HCl Neutralization check_reagents->optimize_reagents Issue Found analyze_byproducts Analyze Crude Mixture (LC-MS, NMR) - Identify Byproducts check_conditions->analyze_byproducts Conditions OK check_conditions->optimize_reagents Issue Found elimination_found Elimination is Major Byproduct analyze_byproducts->elimination_found Byproduct Identified unreacted_sm High Levels of Unreacted Starting Material analyze_byproducts->unreacted_sm No Reaction optimize_temp ACTION: Lower Reaction Temperature (e.g., 0°C or -10°C) elimination_found->optimize_temp unreacted_sm->check_reagents end Improved Yield optimize_temp->end optimize_reagents->end

Caption: Troubleshooting workflow for low-yield reactions.

Section 4: References

  • Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37. DOI: 10.15227/orgsyn.031.0037. Retrieved from [Link]

  • Google Patents. (CN103408432A). Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. Retrieved from

  • Google Patents. (DE3900865C1). Process for the preparation of 2-chloroethylamine hydrochloride. Retrieved from

  • Reddit. (2021). r/Chempros - Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Google Patents. (WO2003078380A2). Process for preparing tramadol hydrochloride and/or tramadol momohydrate. Retrieved from

  • Rojas-Aguilar, A., et al. (2009). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 53(4), 220-224. Retrieved from [Link]

  • Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tramadol hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Arkivoc. (2000). A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-methylethyl(dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride. Our focus is to move beyond simple protocols and provide a framework for rational temperature optimization and troubleshooting, grounded in chemical principles.

Section 1: Core Principles & Frequently Asked Questions

This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed for successful optimization and troubleshooting.

Q1: What is the standard industrial and laboratory method for synthesizing 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride?

The most prevalent and robust method is the reaction of the precursor alcohol, 1-(Dimethylamino)-2-propanol, with thionyl chloride (SOCl₂).[1] This reaction effectively substitutes the hydroxyl (-OH) group with a chlorine atom, and the hydrochloride salt is typically the direct, isolated product. The reaction is favored for its use of relatively inexpensive reagents and often produces good yields of the desired chloroamine hydrochloride.[2]

Q2: From a chemical standpoint, why is temperature the most critical parameter to control in this synthesis?

Temperature control is paramount for three primary reasons:

  • Reaction Exothermicity: The initial reaction between 1-(Dimethylamino)-2-propanol and thionyl chloride is highly exothermic.[2] Without aggressive initial cooling, the reaction rate can accelerate uncontrollably, leading to a "runaway" reaction. This not only poses a safety risk but also promotes the formation of degradation products and impurities, often indicated by a darkening of the reaction mixture.[2]

  • Activation Energy for Reaction Completion: Following the controlled initial addition, the reaction mixture often requires heating to ensure the conversion proceeds to completion in a reasonable timeframe. The applied heat provides the necessary activation energy for the substitution step. A temperature that is too low will result in an incomplete reaction and low yields.

  • Product Stability and Side Reactions: The target molecule, like many tertiary amine hydrochlorides, has limited thermal stability.[3] Excessive temperatures during the reaction or workup can lead to decomposition, elimination reactions, or other side reactions, reducing both yield and purity. Therefore, an optimal temperature "sweet spot" must be identified that is high enough for efficient conversion but low enough to prevent product degradation.

Q3: What is the underlying reaction mechanism, and how does temperature influence its key steps?

The conversion of the alcohol to the alkyl chloride via thionyl chloride proceeds through a nucleophilic substitution (SN2) pathway. Understanding this mechanism is key to rational optimization.

The process involves two main stages:

  • Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This converts the hydroxyl group into a much better leaving group (a chlorosulfite).[4][5] This initial step is highly exothermic and must be controlled with cooling.

  • Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), displaced in the first step, then acts as a nucleophile and attacks the carbon atom bonded to the chlorosulfite group.[4][6] This occurs in an SN2 fashion, displacing the leaving group, which then fragments into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] This second stage is the rate-determining step that requires thermal energy (heating) to proceed efficiently.

G cluster_0 Stage 1: Formation of Good Leaving Group (Exothermic) cluster_1 Stage 2: SN2 Substitution (Requires Thermal Energy) A 1-(Dimethylamino)-2-propanol C Chlorosulfite Intermediate (Excellent Leaving Group) A->C Nucleophilic attack on Sulfur B Thionyl Chloride (SOCl₂) B->C D Chloride Ion (Cl⁻) (Nucleophile) E 2-Chloro-1-methylethyl(dimethyl)amine (Product) C->E SN2 Attack by Cl⁻ F Gaseous Byproducts (SO₂ + HCl) C->F Fragmentation D->E

Fig. 1: Simplified two-stage reaction mechanism.

Section 2: Experimental Design for Temperature Optimization

A systematic approach is crucial for identifying the optimal reaction temperature. Simply choosing a literature value may not be optimal for your specific lab conditions, scale, or equipment.

Q4: What is a reliable baseline protocol to use as a starting point for optimization?

The following protocol synthesizes insights from established procedures.[2][7] It is designed for safe execution and serves as a robust baseline for further optimization.

Experimental Protocol: Baseline Synthesis

Caution: This reaction is exothermic and releases toxic gases (SO₂, HCl). It MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize HCl and SO₂ gases.

  • Reagent Charging: Charge the flask with thionyl chloride (1.1 to 1.2 molar equivalents). If using a solvent, such as ethylene dichloride, add it now.[1]

  • Initial Cooling: Begin stirring and cool the flask in an ice/water bath to a temperature of 5–10°C.

  • Controlled Addition: Add 1-(Dimethylamino)-2-propanol (1.0 molar equivalent) dropwise from the dropping funnel over 60-90 minutes. Crucially, monitor the internal temperature and adjust the addition rate to maintain it below 15°C.

  • Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Heating Phase (Optimization Step): Heat the reaction mixture to the target temperature (e.g., start with 45°C) and hold for a defined period (e.g., 2-4 hours). Monitor the reaction for completion.

  • Workup and Isolation: Cool the mixture to room temperature. Slowly add absolute ethanol to the reaction slush, which will cause further gas evolution as excess thionyl chloride is quenched.[2] Cool the resulting solution in an ice bath to induce crystallization.

  • Filtration and Drying: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold absolute ethanol, and dry the product under vacuum.

Q5: How can I design an experiment to systematically optimize the heating phase temperature?

A Design of Experiments (DoE) approach is highly recommended. For temperature optimization, a simple series of parallel experiments is effective.

G start Start: Baseline Protocol define_range Define Temperature Range for Heating Phase (e.g., 35°C, 45°C, 55°C, 65°C) start->define_range run_rxns Execute 4 Parallel Reactions (Identical except for Temp) define_range->run_rxns monitor Monitor Each Reaction (e.g., HPLC sample every 60 min) run_rxns->monitor workup Quench & Isolate Product (at reaction completion or fixed time) monitor->workup analyze Analyze Final Product (Yield, Purity via HPLC, mp) workup->analyze compare Compare Results in Table analyze->compare optimal Determine Optimal Temperature Profile compare->optimal G start Low Yield Observed check_hplc Analyze Crude Product by HPLC. Does starting material remain? start->check_hplc incomplete_sol Diagnosis: Incomplete Reaction Solution: 1. Increase reaction temperature. 2. Increase reaction time. check_hplc->incomplete_sol YES check_purity Analyze HPLC for Impurities. Are there significant side-product peaks? check_hplc->check_purity NO incomplete_path YES complete_path NO check_workup Investigate Workup & Isolation. Was product lost during filtration? Is it soluble in the wash solvent? workup_sol Solution: 1. Use minimal cold wash solvent. 2. Re-evaluate crystallization solvent. check_workup->workup_sol check_purity->check_workup NO purity_sol Diagnosis: Side Reactions Solution: 1. Lower reaction temperature. 2. Check reagent purity. check_purity->purity_sol YES purity_path YES

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Degradation of 2-Chloro-1-methylethyl(dimethyl)amine Hydrochloride

Welcome to the comprehensive technical support guide for 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of this critical reagent in your experiments.

Introduction

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility is derived from the presence of a reactive chloro group and a tertiary amine, making it a versatile precursor for a variety of molecular scaffolds. However, the very features that make it a useful reagent also render it susceptible to several degradation pathways. Understanding and mitigating these degradation processes are crucial for reproducible and successful experimental outcomes. This guide provides a detailed overview of the potential degradation pathways and practical steps to prevent them.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride has degraded?

A1: Visual inspection can be the first indicator. The pure compound should be an off-white to white crystalline solid[1]. Clumping, discoloration (yellowing or browning), or a moist appearance suggests hygroscopic absorption and potential hydrolysis. In terms of experimental results, you might observe poor yields, the formation of unexpected byproducts, or a complex mixture of products that is difficult to purify. Analytically, you may see additional peaks in your NMR spectrum or new spots on your TLC plate corresponding to degradation products.

Q2: How should I properly store 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride?

A2: Due to its hygroscopic nature, it is imperative to store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent (e.g., silica gel, Drierite™). Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize contact with atmospheric moisture.

Q3: Is it necessary to handle this compound in a glovebox?

A3: While a glovebox offers the highest level of protection, it is not always necessary if proper air-sensitive techniques are employed. For routine handling, working quickly and efficiently under a stream of dry inert gas (e.g., in a fume hood with a nitrogen line) can be sufficient to prevent significant moisture uptake. However, for long-term storage or for highly sensitive reactions, a glovebox is the preferred environment.

Q4: Can I use this reagent directly from the bottle?

A4: It is best practice to handle the reagent under an inert atmosphere. If you need to weigh out the solid, do so in a glovebox or under a positive pressure of inert gas. For transferring small quantities, you can quickly weigh the solid in a tared vial and immediately seal it. Avoid leaving the main container open to the atmosphere for extended periods.

Q5: What solvents are compatible with 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride?

A5: The compound is soluble in water and polar organic solvents. For reactions, anhydrous aprotic polar solvents such as acetonitrile, DMF, and DMSO are commonly used. However, it's crucial to use anhydrous grades of these solvents, as any residual water can lead to hydrolysis of the reagent. The stability in these solvents can be limited, and it is advisable to prepare solutions fresh before use and not to store them.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause(s) Troubleshooting & Preventative Actions
Low or no yield of the desired product Degradation of the starting material: The reagent may have hydrolyzed or decomposed prior to use.Verify the integrity of the starting material: Check the physical appearance of the solid. If clumping or discoloration is observed, consider purifying the material or using a fresh batch. Proper handling: Always handle the reagent under an inert atmosphere and use anhydrous solvents.
In-situ degradation: The reaction conditions (e.g., presence of nucleophilic species, elevated temperature) may be causing degradation of the reagent.Optimize reaction conditions: If possible, run the reaction at a lower temperature. If a base is required, consider using a non-nucleophilic, sterically hindered base. Add the 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride towards the end of the reaction setup to minimize its exposure to potentially degrading conditions.
Formation of a significant amount of a polar byproduct Hydrolysis: The reagent has likely reacted with water to form 1-(dimethylamino)propan-2-ol.Ensure anhydrous conditions: Use freshly dried glassware and anhydrous solvents. Handle the reagent under an inert atmosphere.
Reaction with a nucleophilic solvent: Solvents like alcohols can react with the reagent, especially at elevated temperatures.Choose an appropriate solvent: Use non-nucleophilic solvents like acetonitrile, DMF, or DMSO.
Presence of multiple unexpected spots on TLC or peaks in NMR/LC-MS Multiple degradation pathways: A combination of hydrolysis, elimination, and/or intramolecular cyclization may be occurring.Re-evaluate the entire experimental setup: Check for sources of moisture. If a base is used, ensure it is added slowly and at a low temperature. Consider if the reaction temperature is too high, promoting thermal degradation. Analyze the byproducts: If possible, isolate and characterize the byproducts to understand the dominant degradation pathway and address it specifically.
Reaction mixture turns dark or tar-like Thermal decomposition: The reaction temperature may be too high, leading to complex decomposition pathways.Lower the reaction temperature: Use the minimum temperature necessary for the reaction to proceed. Monitor the reaction closely for any color changes.
Inconsistent results between batches Variability in the quality of the starting material: Different batches may have varying levels of degradation upon arrival or due to improper storage.Standardize storage and handling procedures: Always store the reagent in a desiccator under an inert atmosphere. Perform a quality check: Before using a new batch, consider running a quick analytical check (e.g., melting point, NMR) to ensure its purity.

Major Degradation Pathways and Prevention

A thorough understanding of the chemical instability of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is the foundation for preventing its degradation. The primary degradation pathways are detailed below.

Hydrolysis

Being a hygroscopic salt of a tertiary amine, the compound readily absorbs moisture from the atmosphere. The chloro group is susceptible to nucleophilic attack by water, leading to the formation of 1-(dimethylamino)propan-2-ol hydrochloride.

Mechanism:

  • Step 1: Absorption of atmospheric moisture.

  • Step 2: Nucleophilic substitution (SN1 or SN2) of the chloride by water.

Prevention:

  • Stringent Storage: Store in a tightly sealed container inside a desiccator. For long-term storage, consider sealing the container with paraffin film.

  • Inert Atmosphere Handling: Weigh and transfer the compound under a positive pressure of an inert gas (argon or nitrogen)[2][3].

  • Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents for all reactions.

Caption: Hydrolysis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride.

Reaction with Bases

In the presence of a base, the hydrochloride salt is neutralized to the free amine. The free amine is more reactive and can undergo several transformations.

  • Intramolecular Cyclization (Aziridinium Ion Formation): The free amine can undergo an intramolecular SN2 reaction where the nitrogen atom attacks the carbon bearing the chlorine, displacing it to form a highly reactive three-membered ring called an aziridinium ion. This aziridinium ion is a potent electrophile and can be attacked by nucleophiles present in the reaction mixture, leading to a variety of byproducts. The formation of aziridinium ions from 2-chloroalkylamines is a well-established phenomenon.

  • Elimination Reaction: If a strong, sterically hindered base is used, an E2 elimination reaction can occur, leading to the formation of an alkene, N,N-dimethylallylamine.

Prevention:

  • Careful Choice of Base: If a base is required for the subsequent reaction, choose one that is non-nucleophilic and add it slowly at a controlled temperature.

  • Low Temperatures: Perform reactions involving bases at low temperatures to minimize the rate of side reactions.

  • Immediate Use: Generate the free amine in situ and use it immediately in the next step of the reaction to prevent it from degrading.

Caption: Degradation pathways in the presence of a base.

Thermal Decomposition

When heated, 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride can decompose, emitting toxic fumes of nitrogen oxides, hydrogen chloride, and carbon oxides[1]. The exact decomposition products can be complex and depend on the temperature and atmosphere.

Prevention:

  • Avoid High Temperatures: Do not expose the compound to high temperatures during storage or reaction work-up. If heating is necessary for a reaction, use the lowest effective temperature.

  • Proper Distillation Practices: If distilling a reaction mixture containing this compound, use vacuum distillation to lower the boiling point and minimize thermal stress.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride

This protocol outlines the steps for safely handling this hygroscopic and reactive compound.

Materials:

  • 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride

  • Glovebox or a fume hood with a Schlenk line

  • Dry, clean spatulas and weighing boats/vials

  • Argon or nitrogen gas supply

  • Tared and oven-dried vials with screw caps

Procedure:

  • Preparation: Ensure all glassware and equipment are thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: If using a glovebox, place the sealed container of the reagent inside the antechamber and evacuate and refill with inert gas at least three times before bringing it into the main chamber. If using a Schlenk line, ensure a positive pressure of inert gas is flowing into the reaction vessel.

  • Dispensing:

    • In a Glovebox: Open the container and quickly weigh the desired amount of the solid into a tared vial. Immediately seal the vial and the main container.

    • Under a Positive Pressure of Inert Gas: In a fume hood, direct a gentle stream of inert gas over the opening of the container. Quickly remove the desired amount of solid with a clean, dry spatula and transfer it to a tared vial. Seal both containers immediately.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material and dispose of it as hazardous waste.

Protocol 2: In-situ Generation and Use of the Free Amine

This protocol is for reactions where the free amine of 2-Chloro-1-methylethyl(dimethyl)amine is required.

Materials:

  • 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride

  • Anhydrous aprotic solvent (e.g., THF, acetonitrile)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Oven-dried reaction flask with a magnetic stir bar and a septum

  • Syringes and needles (oven-dried)

Procedure:

  • Setup: Assemble the reaction flask under a positive pressure of argon or nitrogen.

  • Dissolution: Suspend the 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride in the anhydrous solvent.

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Slowly add one equivalent of the anhydrous non-nucleophilic base via syringe.

  • Reaction: Stir the mixture at 0 °C for 15-30 minutes to ensure complete neutralization. The resulting mixture containing the free amine should be used immediately in the subsequent reaction step. Do not isolate the free amine as it is unstable.

References

  • National Toxicology Program. (1992). 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. PubChem Compound Summary for CID 94294.
  • University of Rochester, Department of Chemistry. Failed Reaction: FAQ.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nitrogen Mustard Alkylating Agents: Profiling 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride Against Classical Chemotherapeutics

This guide provides a comparative analysis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, a simple nitrogen mustard, and its relationship to the broader class of alkylating agents used extensively in research an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, a simple nitrogen mustard, and its relationship to the broader class of alkylating agents used extensively in research and medicine. We will dissect the fundamental mechanisms that govern the reactivity of these compounds and contrast the performance of this monofunctional agent with classic bifunctional chemotherapeutics such as Mechlorethamine and Melphalan. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that define the utility and cytotoxicity of nitrogen mustard agents.

Section 1: The Chemistry of Nitrogen Mustards: From Structure to Reactivity

Alkylating agents are a class of electrophilic compounds that covalently modify nucleophilic sites in biological macromolecules.[1] The nitrogen mustards, a subclass of these agents, are characterized by a bis(2-chloroethyl)amine functional group. Their discovery as potential anticancer agents stemmed from observations of the cytotoxic effects of mustard gas during World War II, leading to the development of more stable nitrogen-based analogs.[2][3]

The biological activity of a nitrogen mustard is initiated by an intramolecular cyclization reaction. The nitrogen atom's lone pair of electrons displaces the adjacent chloride, forming a highly strained and electrophilic three-membered ring known as an aziridinium ion.[4] This reactive intermediate is the ultimate alkylating species, readily attacked by nucleophiles.

G cluster_0 Nitrogen Mustard Activation Mol R-N(CH₂CH₂Cl)₂ (Nitrogen Mustard) Aziridinium R-N⁺(CH₂CH₂)(CH₂CH₂Cl) (Aziridinium Ion) Mol->Aziridinium Intramolecular Cyclization (SN1-like) Cl_ion Cl⁻ Aziridinium->Cl_ion Adduct R-N(CH₂CH₂-DNA)(CH₂CH₂Cl) (Monofunctional Adduct) Aziridinium->Adduct Nucleophilic Attack Nucleophile DNA Nucleophile (e.g., Guanine-N7) Nucleophile->Aziridinium

Caption: General activation pathway of a nitrogen mustard to a reactive aziridinium ion.

The rate of this activation, and thus the agent's overall reactivity, is profoundly influenced by the substituent (R) attached to the nitrogen.

  • Aliphatic Mustards (e.g., Mechlorethamine): When 'R' is an alkyl group, the nitrogen's lone pair is highly available for cyclization, making these compounds extremely reactive and unstable.[5]

  • Aromatic Mustards (e.g., Melphalan, Chlorambucil): When 'R' is an electron-withdrawing aromatic ring, the nitrogen's lone pair is delocalized, reducing its nucleophilicity.[2][5] This slows the formation of the aziridinium ion, resulting in a more stable, less reactive compound that can often be administered orally.[2]

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, being an aliphatic amine, is expected to be a highly reactive agent. A key distinction lies in its functionality. While classic chemotherapeutics are bifunctional (two chloroethyl groups), the topic compound is structurally simpler and acts as a monofunctional alkylator.

Compound Structure Type Molecular Formula Molecular Weight ( g/mol ) CAS Number
2-Chloro-1-methylethyl(dimethyl)amine HCl CH₃CH(Cl)CH₂N(CH₃)₂ · HClAliphatic, MonofunctionalC₅H₁₃Cl₂N158.0717256-39-2[6]
Mechlorethamine CH₃N(CH₂CH₂Cl)₂Aliphatic, BifunctionalC₅H₁₁Cl₂N156.0751-75-2
Melphalan (HOOC)CH(NH₂)CH₂C₆H₄N(CH₂CH₂Cl)₂Aromatic, BifunctionalC₁₃H₁₈Cl₂N₂O₂305.20148-82-3
Chlorambucil HOOC(CH₂)₃C₆H₄N(CH₂CH₂Cl)₂Aromatic, BifunctionalC₁₄H₁₉Cl₂NO₂304.21305-03-3

Section 2: The Biological Target: DNA Alkylation and Its Consequences

The chemotherapeutic and cytotoxic effects of nitrogen mustards are directly related to the alkylation of DNA.[1] The electron-rich nitrogen and oxygen atoms on DNA bases are prime targets for the electrophilic aziridinium ion. The N7 position of guanine is the most frequent site of alkylation by nitrogen mustards.[4][7]

The distinction between monofunctional and bifunctional agents is critical to their biological impact:

  • Monofunctional Adducts: Agents like 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride can only form a single covalent bond with DNA. This creates a monofunctional adduct. While these lesions can cause mutations if not repaired, they are often efficiently handled by cellular DNA repair pathways like Base Excision Repair (BER).[8][9]

  • Interstrand Cross-links (ICLs): Bifunctional agents, after forming an initial monofunctional adduct, possess a second chloroethyl arm that can cyclize and react with a second nucleophile. If this second reaction occurs on the opposite DNA strand, it creates a highly toxic ICL.[4][10] ICLs physically prevent the separation of the DNA strands, thereby blocking both replication and transcription, leading to cell cycle arrest and apoptosis.[11] The formation of ICLs is considered the primary lesion responsible for the high cytotoxicity of bifunctional agents.[1][11]

G cluster_1 DNA Alkylation Outcomes Start Bifunctional Nitrogen Mustard Mono_Adduct Forms Monofunctional Adduct on Guanine-N7 Start->Mono_Adduct Second_Arm Second Chloroethyl Arm Remains Reactive Mono_Adduct->Second_Arm ICL Forms Interstrand Cross-Link (ICL) Second_Arm->ICL Reaction with opposite strand Repair DNA Repair Pathways Second_Arm->Repair No second reaction or intrastrand link Result_ICL Blocks Replication/Transcription -> High Cytotoxicity ICL->Result_ICL Result_Mono Mutation or Successful Repair -> Lower Cytotoxicity Repair->Result_Mono

Caption: Bifunctional alkylation leading to cytotoxic interstrand cross-links.

Section 3: Experimental Assessment of Alkylating Agent Performance

To objectively compare these agents, a multi-tiered experimental approach is required, moving from chemical reactivity to cellular impact.

G cluster_workflow Experimental Comparison Workflow P1 Protocol 1: NBP Reactivity Assay P2 Protocol 2: DNA Damage (Comet Assay) P1->P2 Assess Cellular Impact P3 Protocol 3: Cell Viability (MTT Assay) P2->P3 Quantify Cytotoxicity

Caption: A logical workflow for the comparative assessment of alkylating agents.

Protocol 1: Assessing Chemical Reactivity via NBP Alkylation Assay

This colorimetric assay quantifies the intrinsic alkylating activity of a compound. It relies on the alkylation of 4-(4-nitrobenzyl)pyridine (NBP), which upon basification, forms a colored product that can be measured spectrophotometrically.

  • Rationale: This in vitro chemical assay isolates the agent's inherent electrophilicity from biological factors like cell uptake or metabolism, providing a direct measure of its potential to react with nucleophiles.

  • Materials:

    • Alkylating agents (dissolved in acetone or appropriate solvent)

    • 4-(4-nitrobenzyl)pyridine (NBP) solution in acetone

    • Phosphate buffer (pH 7.4)

    • Ethyl acetate, Acetone

    • 96-well microplate

    • Microplate reader (540-560 nm)

  • Procedure:

    • Prepare a reaction mixture containing the alkylating agent at various concentrations in phosphate buffer.

    • Add the NBP solution to each well.

    • Incubate the plate at 37°C for 60 minutes to allow the alkylation reaction to proceed.

    • Stop the reaction by adding an excess of ethyl acetate and acetone.

    • Add a strong base (e.g., triethylamine or NaOH) to develop the color.

    • Immediately read the absorbance at 540-560 nm.

    • Construct a dose-response curve to determine the relative reactivity of each agent.

  • Self-Validation: A known potent alkylator (e.g., Mechlorethamine) should be run in parallel as a positive control. A vehicle-only (e.g., acetone) well serves as the negative control (blank). The results should demonstrate a clear dose-dependent increase in absorbance for active agents.

Protocol 2: Quantifying DNA Damage using a Modified Alkaline Comet Assay

The Comet assay (single-cell gel electrophoresis) detects DNA strand breaks. Under alkaline conditions, it can visualize single-strand breaks and alkali-labile sites that are intermediates in DNA repair following alkylation.

  • Rationale: This assay provides a direct visualization of the physiological damage inflicted upon cellular DNA. It is highly sensitive and can quantify differences in the extent of damage caused by various agents. Methods like HPLC and mass spectrometry can also be used for detailed adduct identification but are more complex.[12]

  • Materials:

    • Cultured cancer cells (e.g., HeLa, A549)

    • Alkylating agents

    • Low melting point agarose (LMA)

    • Standard agarose

    • Lysis buffer (high salt, Triton X-100, DMSO)

    • Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13)

    • Neutralization buffer (Tris-HCl, pH 7.5)

    • DNA stain (e.g., SYBR Green, Propidium Iodide)

    • Fluorescence microscope with appropriate filters and imaging software

  • Procedure:

    • Treat cultured cells with various concentrations of each alkylating agent for a defined period (e.g., 1-2 hours).

    • Harvest the cells and resuspend them in low melting point agarose at 37°C.

    • Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.

    • Immerse the slides in cold lysis buffer overnight to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Place the slides in the electrophoresis tank with alkaline buffer for ~30 minutes to allow the DNA to unwind.

    • Perform electrophoresis at low voltage. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

    • Neutralize, stain the DNA, and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the tail moment or % DNA in the tail using specialized software.

  • Self-Validation: A negative control (vehicle-treated cells) should show minimal to no comet tail. A positive control (e.g., cells treated with H₂O₂) should show significant tail formation. The assay should reveal a dose-dependent increase in DNA damage for the alkylating agents.

Protocol 3: Evaluating Cytotoxicity with an In Vitro Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product.

  • Rationale: This assay directly links the chemical reactivity and DNA-damaging properties of the agents to a definitive biological outcome: cell death. It is a standard method for determining the potency (e.g., IC50 value) of cytotoxic compounds.[13]

  • Materials:

    • Cultured cancer cells

    • 96-well cell culture plates

    • Alkylating agents

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., acidified isopropanol or DMSO)

    • Microplate reader (570 nm)

  • Procedure:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each alkylating agent. Include untreated and vehicle-only controls.

    • Incubate for a period that allows for cell division and for the cytotoxic effects to manifest (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form in viable cells.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control and plot against drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Self-Validation: The untreated control wells define 100% viability. A dose-dependent decrease in viability should be observed for all cytotoxic agents. The resulting IC50 values should be reproducible across replicate experiments.

Section 4: Comparative Performance Analysis

The experimental data gathered from these protocols will illuminate the profound impact of chemical structure on biological activity.

Performance Metric 2-Chloro-1-methylethyl(dimethyl)amine HCl Mechlorethamine (Aliphatic, Bifunctional) Melphalan (Aromatic, Bifunctional) Scientific Rationale
Chemical Reactivity (NBP) HighVery HighModerate to LowAliphatic structures allow for rapid aziridinium ion formation. The aromatic ring in Melphalan delocalizes the nitrogen's lone pair, slowing activation.[2][5]
DNA Damage (Comet Assay) ModerateHighHighAll agents will cause DNA damage. However, the ICLs formed by bifunctional agents are complex lesions that trigger extensive repair attempts, leading to more strand breaks.[11]
Cytotoxicity (IC50) High (micromolar)Very Low (nanomolar to low µM)Low (micromolar)Cytotoxicity correlates strongly with the ability to form ICLs. Monofunctional agents are significantly less potent because monofunctional adducts are more easily repaired.[1][11]
Potential Application Synthetic intermediate; research tool for studying monofunctional adductsPotent, fast-acting IV chemotherapySlower-acting, orally available chemotherapyReactivity dictates administration route and therapeutic window. Monofunctional agents may have niche uses, such as in synthetic lethality approaches for specific cancer genotypes.[8][9]

Conclusion & Future Perspectives

This guide demonstrates that while 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride belongs to the nitrogen mustard family, its performance profile is fundamentally different from its classic bifunctional relatives used in oncology. Its aliphatic nature confers high chemical reactivity, similar to mechlorethamine. However, its monofunctional structure means it cannot form the highly cytotoxic interstrand DNA cross-links that are the hallmark of agents like mechlorethamine and melphalan.

Consequently, 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is best understood as a potent synthetic reagent for introducing an alkyl-amino moiety onto nucleophiles or as a research tool for investigating the cellular responses to monofunctional DNA adducts.[14] In contrast, bifunctional agents like melphalan remain critical, albeit toxic, components of cancer therapy due to their ability to induce overwhelming DNA damage.[15]

The comparative analysis underscores a core principle in pharmacology: subtle changes in chemical structure lead to dramatic shifts in reactivity, mechanism, and ultimately, biological function. Future research in this area continues to focus on improving the therapeutic index of alkylating agents by designing tumor-targeted prodrugs or exploring synthetic lethal interactions in cancers with specific DNA repair deficiencies.[8][9]

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